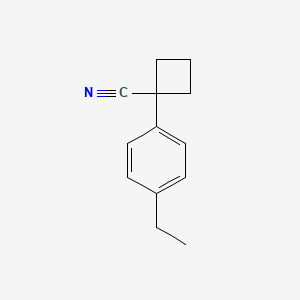
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C13H15N and a molecular weight of 185.27 g/mol This compound is a derivative of cyclobutane, featuring a nitrile group and an ethyl-substituted phenyl ring
Preparation Methods
The synthesis of 1-(4-Ethylphenyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 1,4-dihalobutanes using reducing metals . Another method includes the dimerization of alkenes upon irradiation with UV light . Industrial production methods often involve bulk custom synthesis, where the compound is manufactured in large quantities to meet specific requirements .
Chemical Reactions Analysis
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethyl-substituted phenyl ring contributes to the compound’s overall stability and reactivity, making it a versatile tool in scientific research.
Comparison with Similar Compounds
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclobutane derivatives: These compounds share the cyclobutane ring structure but differ in their substituents and functional groups.
Phenyl-substituted nitriles: These compounds feature a phenyl ring and a nitrile group, similar to this compound, but with variations in the substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of the cyclobutane ring, nitrile group, and ethyl-substituted phenyl ring, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(4-ethylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15N/c1-2-11-4-6-12(7-5-11)13(10-14)8-3-9-13/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
QKQCZAHPEMEKSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


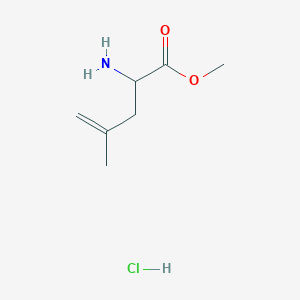
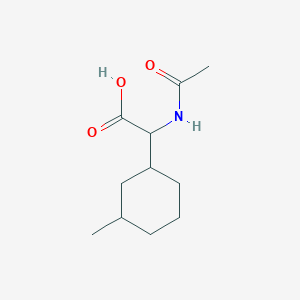
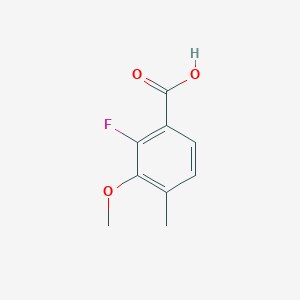
![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)
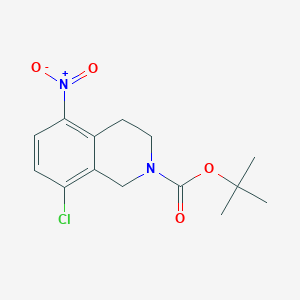
![2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)
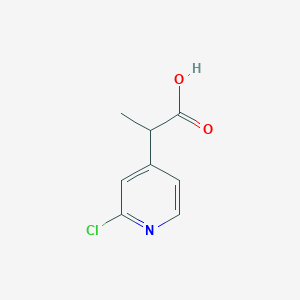

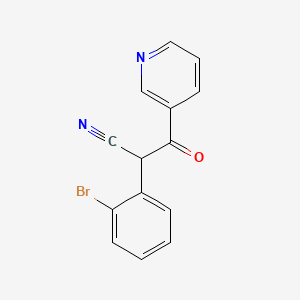
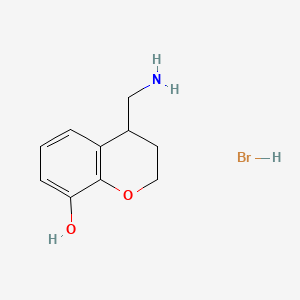
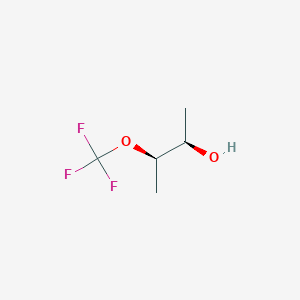
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)

![benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate](/img/structure/B13518009.png)
